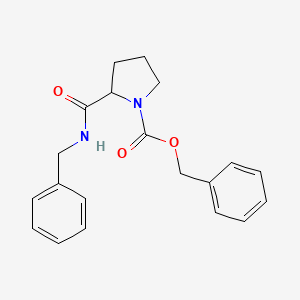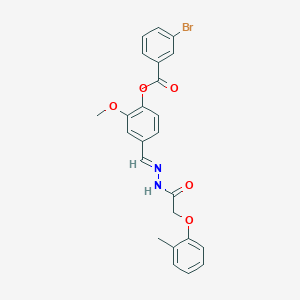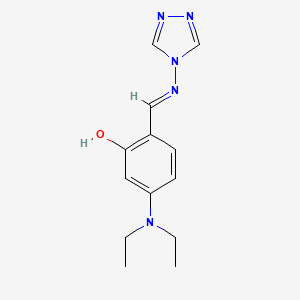![molecular formula C21H14I2N2O2 B11553359 2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553359.png)
2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with the molecular formula C24H20I2N2O2 This compound features a phenol group substituted with two iodine atoms and an imine linkage to a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common approach is to start with the iodination of a phenol derivative to introduce the iodine atoms at the 2 and 4 positions. This can be achieved using iodine and an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent .
Next, the imine linkage is formed by reacting the iodinated phenol with an appropriate benzoxazole derivative. This step often requires a condensation reaction under acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the imine linkage can be reduced to an amine.
Condensation Reactions: The imine bond can participate in further condensation reactions with other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the phenol group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the imine linkage.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.
Scientific Research Applications
2,4-Diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with unique properties, such as dyes or catalysts.
Mechanism of Action
The mechanism by which 2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenol and imine groups can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms may engage in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-Diiodo-6-[(methyl(1-methyl-piperidin-4-yl)amino)methyl]phenol
Uniqueness
Compared to similar compounds, 2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C21H14I2N2O2 |
|---|---|
Molecular Weight |
580.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14I2N2O2/c1-12-3-2-4-18-19(12)25-21(27-18)13-5-7-16(8-6-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3 |
InChI Key |
NNZBIKFRCUHNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11553279.png)
![(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11553287.png)

![N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline](/img/structure/B11553313.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11553317.png)
![methyl 2-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11553319.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B11553330.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11553337.png)
![4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11553339.png)

![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11553341.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11553345.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B11553350.png)
